![molecular formula C21H20N4 B2378222 N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900290-86-0](/img/structure/B2378222.png)
N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as BDP-9066, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been reported to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Phosphodiesterase Inhibitors
Compounds structurally related to N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been investigated for their inhibitory activity against phosphodiesterases (PDEs). These enzymes play critical roles in cellular signaling pathways, making them targets for treating various diseases, including cardiovascular disorders and neurodegenerative diseases. For instance, certain pyrazolo[3,4-d]pyrimidones have shown specific inhibition of cyclic GMP phosphodiesterase, which is relevant for addressing hypertension and other cardiovascular conditions (Dumaitre & Dodic, 1996).
Anticancer and Antimicrobial Activities
Research on derivatives of pyrazolo[1,5-a]pyrimidin has also highlighted their potential in oncology and antimicrobial therapy. Enaminones, serving as building blocks for synthesizing substituted pyrazoles, have shown notable antitumor and antimicrobial activities. This suggests a promising avenue for developing new therapeutic agents against specific cancer cell lines and bacterial infections (Riyadh, 2011).
Synthesis and Chemical Properties
The synthetic routes and chemical properties of pyrazolo[1,5-a]pyrimidin derivatives have been extensively studied to facilitate the development of new compounds with enhanced biological activities. Flow chemistry and microwave-assisted synthesis have been applied to efficiently produce aminopyrazoles from commercial aryl halides, demonstrating the versatility and adaptability of synthetic methodologies for these compounds (Wilson et al., 2012).
CNS Disorders and Cognitive Impairment
Some pyrazolo[1,5-a]pyrimidin derivatives have been designed to inhibit Phosphodiesterase 1 (PDE1), showing potential for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This highlights their significance in developing new treatments for cognitive impairment and neuropsychiatric diseases (Li et al., 2016).
Adenosine Receptor Affinity
Investigations into the affinity and selectivity profiles of pyrazolo[4,3-d]pyrimidine derivatives for human adenosine receptors have been conducted. These studies aim to discover compounds that can modulate adenosine receptor activity, which is crucial for treating various cardiovascular and neurological conditions (Squarcialupi et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division characteristic of cancer cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression. This leads to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant inhibition of the growth of various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound also induces apoptosis within HCT cells .
properties
IUPAC Name |
N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-15-16(2)24-21-19(18-11-7-4-8-12-18)14-23-25(21)20(15)22-13-17-9-5-3-6-10-17/h3-12,14,22H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNLWQUQRDZZCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.